Phenylalanine,N-acetyl--phenyl-

描述

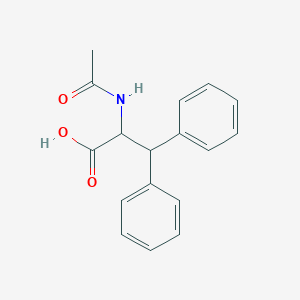

Phenylalanine,N-acetyl--phenyl- is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenylalanine,N-acetyl--phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylalanine,N-acetyl--phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Bioconjugation and Protein Modification

N-acetyl-L-phenylalanine plays a crucial role in protein modification techniques. Recent studies have demonstrated its potential for site-selective bioconjugation using photoredox methods. This approach allows for the functionalization of phenylalanine residues in proteins, which is significant given that approximately 90% of proteins contain at least one phenylalanine residue. The ability to directly label phenylalanine units enhances the versatility of these biomolecules in pharmaceutical applications .

Case Study: Photoredox C–H Functionalization

A study highlighted a method for the site-selective bioconjugation of phenylalanine using visible-light-induced strategies. The researchers utilized a combination of pyrazole moieties and photosensitizers to achieve high conversion rates of phenylalanine into functionalized products, demonstrating the compound's utility in creating bioorthogonal handles for further biochemical applications .

Metabolic Functions and Health Implications

N-acetyl-L-phenylalanine is part of a broader category known as N-acylated aromatic amino acids, which have been implicated in various cellular functions. Research indicates that certain derivatives can act as uncouplers in mitochondrial respiration and may influence glucose homeostasis . Additionally, some studies suggest that these compounds may exhibit antiproliferative effects against cancer cells and neuroprotective properties .

Metabolic Pathway Insights

In a comprehensive analysis of phenylalanine metabolism, researchers observed that N-acetyl-L-phenylalanine could serve as an alternative substrate in metabolic pathways related to conditions like alkaptonuria. The metabolomic profiling revealed significant increases in metabolites associated with the degradation pathways of phenylalanine, suggesting a complex interplay between N-acetylated derivatives and metabolic health .

Synthesis and Chemical Applications

The synthesis of N-acetyl-L-phenylalanine has been explored through enzymatic methods using Escherichia coli extracts. This process involves the acetylation of L-phenylalanine using acetyl-CoA, showcasing its potential for large-scale production in biochemical applications .

Racemization Studies

Research has also focused on the racemization of N-acetyl-L-phenylalanine during amidation reactions. The findings indicate that specific reaction conditions can significantly affect stereochemical purity, which is critical for maintaining the bioactivity of this compound in pharmaceutical formulations .

属性

CAS 编号 |

149597-86-4 |

|---|---|

分子式 |

C17H17NO3 |

分子量 |

283.32 g/mol |

IUPAC 名称 |

2-acetamido-3,3-diphenylpropanoic acid |

InChI |

InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,18,19)(H,20,21) |

InChI 键 |

KRFUEXGPDYTGGI-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。